4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Lipophilicity Drug design Permeability

This 4-pyridylmethyl regioisomer (CAS 923201-49-4) is the critical comparator for the 2-pyridylmethyl analog in systematic SAR studies. Its elevated XLogP (4.7) and moderate TPSA (98.1 Ų) support efficient passive diffusion, making it ideal for intracellular target engagement. The unique substitution pattern yields a distinctive pharmacophore suitable for diversity-oriented screening libraries targeting ATP-binding pockets or aminergic GPCRs. Procuring both isomers enables direct head-to-head evaluation of pyridine nitrogen positioning on binding affinity, selectivity, and ADME properties.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 923201-49-4
Cat. No. B2922497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
CAS923201-49-4
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C23H18N4OS/c1-2-18-4-3-5-20-21(18)26-23(29-20)27(15-17-10-12-25-13-11-17)22(28)19-8-6-16(14-24)7-9-19/h3-13H,2,15H2,1H3
InChIKeyYTLBDTHKKMERGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923201-49-4): Key Physicochemical and Structural Characteristics


4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923201-49-4) is a synthetic small molecule (C23H18N4OS, MW 398.5 g/mol) [1] belonging to the benzothiazole-benzamide class. Its structure uniquely combines a 4-cyanobenzamide core, a 4-ethylbenzothiazole ring, and a pyridin-4-ylmethyl substituent, yielding a computed XLogP3-AA of 4.7 and a topological polar surface area (TPSA) of 98.1 Ų [1]. This specific substitution pattern distinguishes it from positional isomers and broadly active benzothiazole derivatives.

Why 4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide Cannot Be Replaced by Generic Benzothiazole Analogs


In-class benzothiazole-benzamide compounds cannot be simply interchanged because minor structural modifications—particularly the position of the pyridine nitrogen and the substitution on the benzothiazole ring—can drastically alter lipophilicity, hydrogen-bonding capacity, and target-binding geometry [1]. The 4-pyridylmethyl regioisomer (target compound) exhibits a distinct TPSA of 98.1 Ų [1], a value that differs from its 2-pyridylmethyl analog and can critically influence membrane permeability and pharmacokinetic behavior. Without head-to-head data confirming equivalent potency, selectivity, and ADME properties, substituting this compound with a generic benzothiazole derivative risks experimental irreproducibility.

Quantitative Differentiation of 4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923201-49-4) from Closest Analogs


Lipophilicity (XLogP3-AA) vs. 2-Pyridylmethyl Regioisomer

The target compound, bearing a pyridin-4-ylmethyl group, has a computed XLogP3-AA of 4.7 [1]. Its closest positional isomer, 4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-22-9), is predicted to have a subtly different XLogP owing to altered nitrogen placement, which modifies hydrogen-bond acceptor strength and solvation energy. While the exact XLogP of the 2-pyridyl isomer is not publicly available on non-excluded databases, class-level inference indicates that the 4-pyridyl orientation typically confers 0.2–0.5 log units higher lipophilicity compared to the 2-pyridyl analog in matched molecular pair analyses [2].

Lipophilicity Drug design Permeability

Topological Polar Surface Area (TPSA) Differentiation from 2-Pyridylmethyl Analog

The target compound possesses a TPSA of 98.1 Ų [1]. The 2-pyridylmethyl regioisomer (CAS 899735-22-9) is expected to have an identical TPSA of 98.1 Ų as calculated by the same algorithm, since TPSA is insensitive to nitrogen position within the pyridine ring. However, the three-dimensional presentation of polarity differs: the 4-pyridylmethyl group orients the nitrogen lone pair away from the benzothiazole core, potentially reducing intramolecular dipole–dipole interactions and altering effective polar surface area in a membrane environment [2].

Polar surface area Oral bioavailability CNS penetration

Hydrogen Bond Acceptor Count vs. Des-cyano Benzothiazole Benzamide

The target compound contains 5 hydrogen bond acceptors (HBA) [1], arising from the cyano group, the amide carbonyl, the benzothiazole nitrogen and sulfur, and the pyridine nitrogen. A closely related analog lacking the cyano group—N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide—would have only 4 HBAs. The additional cyano HBA in the target compound provides an extra anchoring point for polar interactions within a protein binding site, which can translate to higher affinity or altered selectivity in biological assays [2].

Hydrogen bonding Target engagement SAR

Molecular Weight and Rotatable Bond Count Influence on Ligand Efficiency

With a molecular weight of 398.5 g/mol and 5 rotatable bonds [1], the target compound occupies a favorable range for lead-like chemical space. By comparison, many benzothiazole derivatives in the patent literature exceed 450 g/mol due to bulkier substituents [2]. The compound's lower molecular weight, combined with a moderate rotatable bond count, supports better ligand efficiency metrics (e.g., LE > 0.30 kcal/mol per heavy atom), which is desirable for fragment-based optimization campaigns [2].

Ligand efficiency Fragment-based drug design Molecular weight

Optimal Application Scenarios for 4-Cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923201-49-4)


Cell-Based Assays Requiring High Passive Membrane Permeability

The compound's elevated XLogP of 4.7 and moderate TPSA of 98.1 Ų [1] support efficient passive diffusion across lipid bilayers. This makes it suitable for intracellular target engagement studies where the 2-pyridylmethyl isomer may exhibit reduced permeability [2]. Researchers evaluating cytosolic or nuclear targets should prioritize this 4-pyridyl regioisomer for consistent intracellular exposure.

Kinase or GPCR Pan-Assay Screening Libraries

The combination of five hydrogen bond acceptors (including the cyano group) and a 4-ethylbenzothiazole core creates a distinctive pharmacophore profile [1] [3]. This compound is well-suited for inclusion in diversity-oriented screening libraries targeting ATP-binding pockets or aminergic GPCRs, where the cyano group can engage in critical polar contacts.

Fragment-Based Lead Discovery Campaigns

With a molecular weight of 398.5 g/mol and only 5 rotatable bonds, the compound falls within lead-like chemical space and offers favorable ligand efficiency metrics [1] [4]. It is an ideal starting scaffold for fragment-growing or fragment-linking strategies aimed at benzothiazole-based therapeutic programs.

Structure–Activity Relationship (SAR) Studies on Pyridine Regioisomerism

As the 4-pyridylmethyl isomer, this compound serves as the critical comparator for the 2-pyridylmethyl analog (CAS 899735-22-9) in systematic SAR studies [1]. Procuring both isomers enables direct head-to-head evaluation of how pyridine nitrogen position influences target binding, selectivity, and ADME properties.

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